molecular formula C39H41NO18 B1250815 9-Deoxybenanomicin A

9-Deoxybenanomicin A

Cat. No.: B1250815
M. Wt: 811.7 g/mol
InChI Key: HUTARKBKWCOJLS-LMMWTVQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Deoxybenanomicin A is a semisynthetic derivative of the antifungal agent benanomicin A, a member of the benanomycin family known for its glycosidic structure and antimicrobial properties. The compound is synthesized via selective deoxygenation at the C9 position of the parent molecule through hydride reduction of 9-O-tosylate using sodium borohydride (NaBH₄) and nickel chloride (NiCl₂) . This modification removes the hydroxyl group at C9, which has been implicated in the biological activity of benanomicin A. Studies indicate that 9-deoxybenanomicin A exhibits diminished antifungal efficacy compared to the parent compound, highlighting the structural importance of the C9 hydroxyl group .

Properties

Molecular Formula

C39H41NO18

Molecular Weight

811.7 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,14-trihydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C39H41NO18/c1-11-7-19-23(30(47)21(11)36(51)40-12(2)37(52)53)22-17(9-18-24(31(22)48)27(44)16-8-14(54-4)5-6-15(16)26(18)43)28(45)34(19)57-39-33(50)35(25(42)13(3)56-39)58-38-32(49)29(46)20(41)10-55-38/h5-9,12-13,20,25,28-29,32-35,38-39,41-42,45-50H,10H2,1-4H3,(H,40,51)(H,52,53)/t12-,13-,20-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1

InChI Key

HUTARKBKWCOJLS-LMMWTVQFSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C=CC(=C6)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C=CC(=C6)OC)O)O)OC7C(C(C(CO7)O)O)O)O

Synonyms

9-deoxybenanomicin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional relationship between 9-deoxybenanomicin A and its analogs has been explored to elucidate critical pharmacophores in benanomicin derivatives. Key comparisons include:

Key Findings

  • C9 Hydroxyl Group Critical for Activity : Both deoxygenation (9-deoxy) and methylation (9-O-methyl) at C9 significantly reduce antifungal potency, suggesting the hydroxyl group’s hydrogen-bonding capacity or spatial orientation is essential for target interaction .
  • Synthetic Accessibility: The selective deoxygenation and methylation methods demonstrate the feasibility of modifying benanomicin A’s glycosidic core, though none of the derivatives surpass the parent compound in efficacy.

Research Implications and Limitations

Mechanistic Insights

The reduced activity of 9-deoxybenanomicin A and its methylated analogs underscores the importance of polar functional groups at positions C9 and C14. These groups may facilitate binding to fungal cell wall polymers (e.g., β-glucans) or inhibit key enzymes involved in cell membrane synthesis. Further structural studies, such as X-ray crystallography or molecular docking, could validate these hypotheses.

Limitations of Current Data

The available evidence is qualitative, lacking quantitative metrics (e.g., IC₅₀ values, MICs) for direct comparison .

Directions for Future Research

  • Synthesis of dual-modified analogs (e.g., C9-deoxy/C14-methyl) to evaluate additive effects.
  • Exploration of substitutions beyond methylation (e.g., fluorination, acylations) to restore or enhance activity.

Q & A

Q. What experimental assays are most reliable for evaluating 9-Deoxybenanomicin A’s antimicrobial activity?

  • Methodological Answer : Standardized broth microdilution (MIC/MBC assays) against Gram-positive pathogens (e.g., Staphylococcus aureus) under controlled pH and temperature conditions. Include comparator antibiotics (e.g., vancomycin) to contextualize potency. Synergy studies (checkerboard assays) and time-kill kinetics are recommended for mechanistic insights .

Q. How does 9-Deoxybenanomicin A’s mechanism of action differ from structurally related benanomicins?

  • Methodological Answer : Use competitive binding assays (e.g., fluorescence displacement) to compare DNA intercalation efficiency. Molecular dynamics simulations can map interactions with double-stranded DNA grooves. Contrast with benanomicin A’s redox-dependent cleavage activity via hydroxyl radical generation assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity profiles of 9-Deoxybenanomicin A across cell lines?

  • Methodological Answer : Conduct meta-analyses of published IC₅₀ values, stratifying by cell type (e.g., cancerous vs. primary), culture conditions (e.g., serum concentration), and assay endpoints (e.g., ATP vs. resazurin-based viability). Validate via orthogonal assays (e.g., clonogenic survival) and control for batch-to-batch compound variability .

Q. What strategies optimize structure-activity relationship (SAR) studies for 9-Deoxybenanomicin A derivatives?

  • Methodological Answer : Prioritize modular synthesis to probe C9-deoxy modifications while preserving the aglycone core. Use combinatorial libraries for high-throughput screening. Pair phenotypic data (e.g., antimicrobial efficacy) with computational QSAR models to identify critical substituents .

Q. How do bacterial resistance mechanisms against 9-Deoxybenanomicin A emerge, and what experimental models predict clinical relevance?

  • Methodological Answer : Serial passage assays under sub-MIC conditions to induce resistance. Genomic sequencing (e.g., SNPs in DNA gyrase or efflux pump regulators) and transcriptomic profiling (e.g., upregulated mdr genes) validate mechanisms. Compare with clinical isolates harboring pre-existing resistance markers .

Q. What in vivo models best recapitulate 9-Deoxybenanomicin A’s pharmacokinetic-pharmacodynamic (PK/PD) challenges?

  • Methodological Answer : Murine neutropenic thigh infection models for efficacy, paired with LC-MS/MS plasma profiling to assess bioavailability. Consider zebrafish larvae for toxicity screening. Optimize dosing regimens using Monte Carlo simulations to bridge in vitro-in vivo correlations .

Q. How can researchers address discrepancies in 9-Deoxybenanomicin A’s stability under varying physiological conditions?

  • Methodological Answer : Accelerated stability studies (e.g., pH 1–9 buffers, 37°C) with HPLC monitoring. Identify degradation products via tandem MS. Compare with benanomicin A’s stability to isolate deoxy-specific vulnerabilities. Use cryo-EM to assess structural perturbations .

Methodological Frameworks for Rigorous Inquiry

  • PICO Framework : For antimicrobial studies: Population (pathogen strain), Intervention (9-Deoxybenanomicin A dosage), Comparator (standard antibiotics), Outcome (MIC reduction ≥50%) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible bacterial strains), Interesting (novel SAR insights), Novel (unexplored mechanisms), Ethical (animal model compliance), Relevant (AMR crisis applications) .

Data Contradiction Analysis Guidelines

  • Source Evaluation : Cross-check primary literature (e.g., J. Antibiot., ACS Infect. Dis.) over preprint repositories.
  • Bias Mitigation : Use PRISMA guidelines for systematic reviews. Report confidence intervals and effect sizes to quantify variability .

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